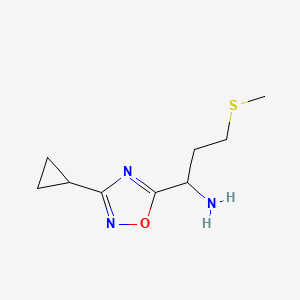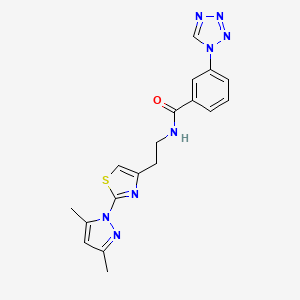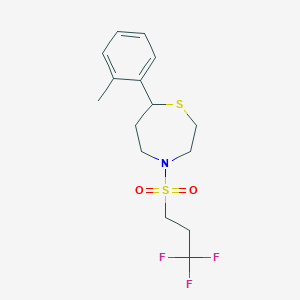
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Safety
- A Scalable Synthesis Approach : A study by Likhite et al. (2016) focused on the safe and scalable synthesis of a related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide. The research emphasized a process safety-driven synthetic strategy, highlighting the importance of selecting thermally stable compounds and defining optimal reaction parameters (Likhite et al., 2016).
Photoreactions and Synthesis
- Photochemical Synthesis Methodologies : Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, providing a novel approach to the synthesis of oxadiazole derivatives (Buscemi et al., 2001).
Anticancer Activity
- Anticancer Evaluation : A study by Yakantham et al. (2019) synthesized derivatives of 1,2,4-oxadiazol and evaluated their anticancer activity against various human cancer cell lines. This research suggests potential therapeutic applications of oxadiazole derivatives (Yakantham et al., 2019).
Energetic Materials Synthesis
- Synthesis of Energetic Materials : Pagoria et al. (2017) synthesized multicyclic oxadiazoles as energetic materials, highlighting the thermal stability and high density of these compounds. This indicates the potential use of such compounds in energetic material applications (Pagoria et al., 2017).
Biological Screening
- Synthesis and Biological Screening : Sravya et al. (2019) prepared derivatives of 1,3,4-oxadiazol and evaluated their antioxidant and anti-inflammatory activities. This study demonstrates the potential of oxadiazole derivatives in pharmacological applications (Sravya et al., 2019).
Propriétés
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-14-5-4-7(10)9-11-8(12-13-9)6-2-3-6/h6-7H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQOCFPXADGIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)

![Ethyl 2-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2375302.png)
![6-(4-Chlorophenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2375303.png)
![N-[3-(Dimethylsulfamoyl)phenyl]-6-fluoro-5-methylpyridine-3-carboxamide](/img/structure/B2375305.png)
![2-(2-butoxyphenyl)-5-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2375306.png)
![N-cyclohexyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375308.png)
![methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2375309.png)
![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)

![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)
